

cis-1-methylcyclohexane-1,4-diol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Methylcyclohexane-1,4-diol**

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An In-Depth Technical Guide to **cis-1-Methylcyclohexane-1,4-diol** (CAS: 124899-25-8)

Abstract

This technical guide provides a comprehensive scientific overview of **cis-1-Methylcyclohexane-1,4-diol**, a key carbocyclic building block in modern medicinal chemistry. The document delves into the compound's fundamental chemical properties, stereochemical intricacies, and conformational landscape. A detailed, field-proven protocol for its stereoselective synthesis is presented, emphasizing the causal factors behind methodological choices. Furthermore, this guide outlines the expected spectroscopic signature of the molecule, providing researchers with a validated framework for its characterization via NMR, IR, and Mass Spectrometry. The primary focus is on the compound's emerging role as a rigid scaffold and linker in the development of advanced therapeutics, particularly protein degraders. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile intermediate.

Chemical Identity and Physicochemical Properties

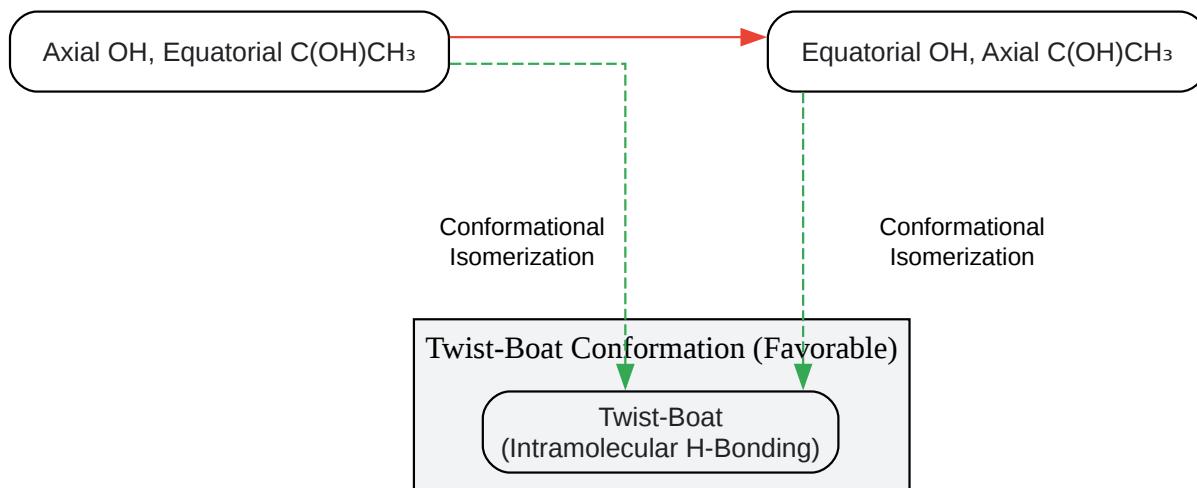
cis-1-Methylcyclohexane-1,4-diol is a disubstituted cycloalkane characterized by a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position, with both hydroxyl groups oriented on the same face of the cyclohexane ring. This *cis* relationship imposes significant conformational constraints that define its chemical behavior and utility as a structural scaffold.

Property	Value	Source(s)
CAS Number	124899-25-8	[1] [2]
IUPAC Name	rel-(1r,4r)-1-methylcyclohexane-1,4-diol	[2]
Synonyms	(1s,4s)-1-methylcyclohexane-1,4-diol, cis-1-Methyl-1,4-cyclohexanediol	[3]
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [2]
Molecular Weight	130.18 g/mol	[1] [3]
Physical Form	White solid (typical)	
Product Family	Protein Degrader Building Blocks	[1]

Conformational Analysis: A Constrained System

The stereochemistry of cis-1,4-disubstituted cyclohexanes is non-trivial. A standard chair conformation would force one substituent into a sterically unfavorable axial position while the other is equatorial. In the case of **cis-1-methylcyclohexane-1,4-diol**, placing the larger tertiary alcohol group (C-CH₃, C-OH) in the equatorial position would force the C4-hydroxyl group into an axial orientation, and vice-versa.

However, the presence of two hydroxyl groups capable of intramolecular hydrogen bonding introduces a critical stabilizing interaction. This interaction is only possible if the molecule adopts a non-chair conformation, such as a twist-boat or boat conformation. In this arrangement, the C1 and C4 positions (the "flagpole" positions in a pure boat) are brought into proximity, allowing a hydrogen bond to form between the two hydroxyl groups. This bonding significantly offsets the inherent instability of the boat form, making it the likely predominant conformation in solution.



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Caption: Conformational equilibrium of **cis-1-methylcyclohexane-1,4-diol**.

Stereoselective Synthesis Protocol

The synthesis of the cis-diol requires a stereocontrolled reduction of a ketone precursor. The most direct and reliable method proceeds from 4-hydroxy-4-methylcyclohexanone. The choice of reducing agent is critical for achieving the desired cis stereochemistry. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), will approach the carbonyl from the less sterically hindered face (opposite the methyl group), leading predominantly to the trans product. Conversely, smaller, unhindered reducing agents like Sodium Borohydride (NaBH_4) allow for axial attack, yielding the desired equatorial hydroxyl group, resulting in the cis product.

Experimental Protocol: Synthesis from 4-Methylcyclohexanone

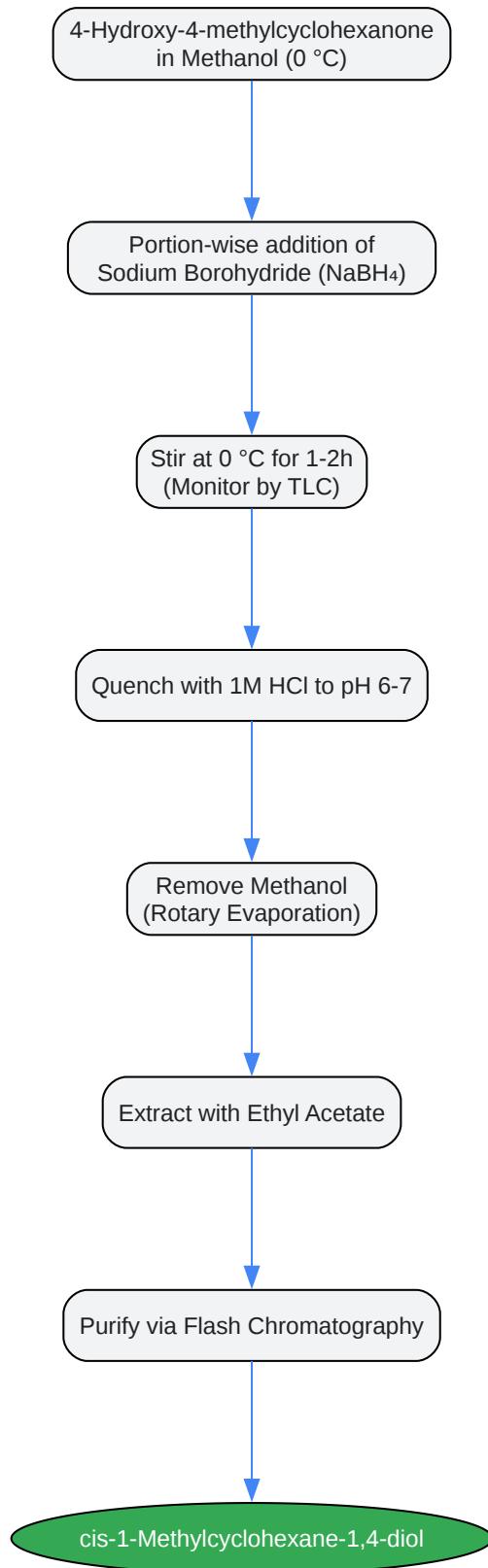
This protocol is a representative method adapted from established principles of stereoselective ketone reduction.^[4]

Step 1: Oxidation of 4-Methylcyclohexanone (Not Detailed) The process begins with the selective oxidation of 4-methylcyclohexanone to 4-hydroxy-4-methylcyclohexanone. This step

is a standard procedure and is not detailed here.

Step 2: Stereoselective Reduction to **cis-1-Methylcyclohexane-1,4-diol**

- Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 4-hydroxy-4-methylcyclohexanone (1.0 eq). Anhydrous methanol (MeOH) is added to dissolve the ketone (approx. 10 mL per gram of ketone). The solution is cooled to 0 °C in an ice bath.
- Reagent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is crucial: slow addition prevents an uncontrolled exotherm and maximizes selectivity.
- Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The reaction is typically complete within 1-2 hours.
- Workup: The reaction is quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7. The methanol is then removed under reduced pressure (rotary evaporation).
- Extraction: The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
- Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). The fractions containing the desired product are combined and the solvent is evaporated to yield **cis-1-methylcyclohexane-1,4-diol** as a white solid. The stereochemical outcome is validated by NMR spectroscopy.



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Caption: Workflow for the synthesis of **cis-1-Methylcyclohexane-1,4-diol**.

Spectroscopic Characterization Framework

Authenticating the structure and stereochemistry of the final product is paramount. The following table outlines the expected spectroscopic data based on the analysis of structurally similar compounds and fundamental principles.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Technique	Expected Observations & Rationale
¹ H NMR	$\delta \sim 3.5\text{-}4.0$ ppm (m, 1H): Proton on C4 (CH-OH). Its multiplicity and coupling constants are diagnostic of its axial/equatorial position in the dominant conformation. $\delta \sim 1.2\text{-}2.0$ ppm (m, 8H): Cyclohexane ring protons. Complex multiplets are expected. $\delta \sim 1.1$ ppm (s, 3H): Methyl protons at C1. Singlet due to the quaternary carbon attachment. $\delta \sim 2.0\text{-}3.0$ ppm (br s, 2H): Hydroxyl protons; their shift is concentration-dependent and they typically disappear upon D ₂ O exchange.
¹³ C NMR	$\delta \sim 70\text{-}75$ ppm: C1 carbon, deshielded by both the hydroxyl and methyl groups. $\delta \sim 65\text{-}70$ ppm: C4 carbon, deshielded by the hydroxyl group. $\delta \sim 30\text{-}40$ ppm: Methylene carbons (C2, C3, C5, C6) of the cyclohexane ring. $\delta \sim 25\text{-}30$ ppm: Methyl carbon.
IR Spectroscopy	$\sim 3200\text{-}3500\text{ cm}^{-1}$ (broad): Strong, broad O-H stretching band, indicative of hydrogen bonding. $\sim 2850\text{-}2950\text{ cm}^{-1}$ (strong): C-H stretching from the alkyl framework. $\sim 1050\text{-}1150\text{ cm}^{-1}$ (strong): C-O stretching, characteristic of alcohols.
Mass Spec. (EI)	$m/z = 130$ (M^+): Molecular ion peak, may be weak. $m/z = 112$ ($M^+ - H_2O$): Common fragmentation pattern involving the loss of water. $m/z = 97$ ($M^+ - H_2O - CH_3$): Subsequent loss of the methyl group.

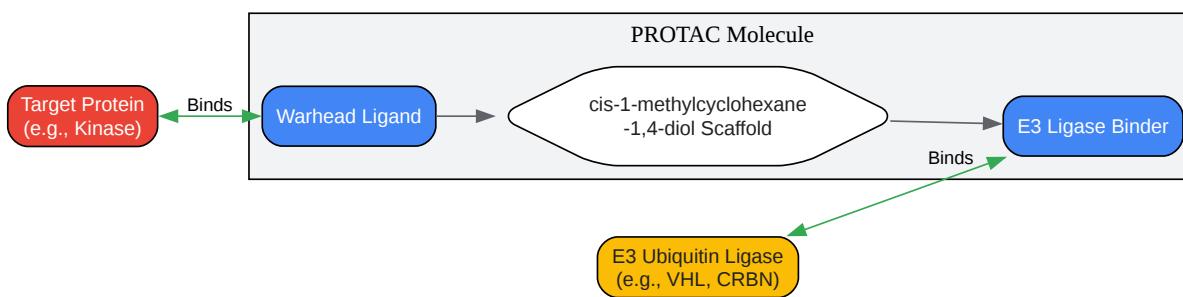
Applications in Modern Drug Discovery

The rigid, three-dimensional structure of the cyclohexane core makes **cis-1-methylcyclohexane-1,4-diol** a valuable scaffold in drug design. Its primary utility is as a non-planar, conformationally restricted linker, particularly in the burgeoning field of targeted protein degradation.

Role as a PROTAC Linker

In Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The length, rigidity, and vectoral projection of this linker are critical for inducing a productive ternary complex (Target-PROTAC-Ligase) that leads to target ubiquitination and degradation. **cis-1-methylcyclohexane-1,4-diol** serves as an excellent foundational element for such linkers. The diol functionality provides two chemically distinct handles for extension, while the cyclohexane ring enforces a specific spatial arrangement of the two ends of the linker. This contrasts with flexible alkyl linkers, providing greater control over the geometry of the final PROTAC molecule. Its inclusion in commercial libraries of "Protein Degrader Building Blocks" underscores its importance in this domain.^[1]

The utility of the cyclohexane-diol scaffold extends to the synthesis of inhibitors for various enzyme classes, including bromodomains and kinases, where precise positioning of pharmacophoric elements is key to achieving high potency and selectivity.^[8]



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Caption: Role of the diol scaffold in a hypothetical PROTAC molecule.

Conclusion

cis-1-Methylcyclohexane-1,4-diol (CAS: 124899-25-8) is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its unique conformational properties, governed by the cis-1,4 substitution pattern, offer a rigid and well-defined three-dimensional scaffold. This guide has provided the essential technical framework for its synthesis, characterization, and strategic application. For scientists and researchers in drug development, understanding and utilizing such building blocks is critical for engineering the next generation of targeted therapies, from potent enzyme inhibitors to revolutionary protein degraders.

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- To cite this document: BenchChem. [cis-1-methylcyclohexane-1,4-diol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021624#cis-1-methylcyclohexane-1-4-diol-cas-number>

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